

Hexafluoroacetone Trihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroacetone trihydrate*

Cat. No.: *B3028817*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **hexafluoroacetone trihydrate**, a versatile and highly reactive chemical intermediate. This document outlines its fundamental properties, key applications, experimental protocols, and safety information, tailored for professionals in research and development.

Core Chemical and Physical Properties

Hexafluoroacetone trihydrate is a colorless liquid at room temperature.^[1] It is the stable hydrate of hexafluoroacetone, a non-flammable gas.^{[1][2]} The presence of two trifluoromethyl groups makes the carbonyl carbon highly electrophilic, leading to a strong tendency to form hydrates.^[3]

Table 1: Physicochemical Properties of **Hexafluoroacetone Trihydrate**

Property	Value
CAS Number	34202-69-2
Molecular Weight	220.07 g/mol [4] [5]
Molecular Formula	C ₃ H ₆ F ₆ O ₄ [5]
Synonyms	Hexafluoro-2-propanone trihydrate, Perfluoroacetone trihydrate [6]
Appearance	Colorless liquid [1]
Melting Point	18-21 °C [6]
Boiling Point	106-108 °C [1]
Density	1.579 g/mL at 25 °C [6]
Refractive Index	n _{20/D} 1.319 [6]
Vapor Pressure	87.5 psi at 21 °C [6]
Solubility in Water	Completely soluble [1]

Applications in Research and Development

Hexafluoroacetone trihydrate is a critical building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[\[4\]](#)

Pharmaceutical Synthesis

A primary application of **hexafluoroacetone trihydrate** is in the synthesis of the inhalation anesthetic, Sevoflurane.[\[1\]](#)[\[4\]](#) It is also used to study the kinetics and thermodynamics of linkage isomerization in ruthenium complexes and in the reconstitution of polypeptides.[\[1\]](#)[\[6\]](#) Its derivatives are being explored for their potential in drug development due to the unique properties conferred by the hexafluoroisopropanol (HFIP) group.[\[7\]](#)

Agrochemical and Materials Science

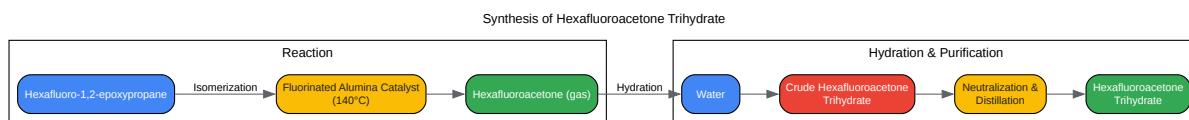
In materials science, it is a precursor to Bisphenol AF, a crosslinker for fluoroelastomers.[\[1\]](#)[\[4\]](#) It is also used in the preparation of high-performance materials such as fluorinated polyimides.[\[1\]](#)

[8]

Organic Synthesis

Hexafluoroacetone trihydrate serves as a versatile reagent in organic synthesis. It can be used as a protecting and activating group for amino acids, hydroxy acids, and mercapto acids.

[9] An amidinate salt of hexafluoroacetone hydrate has been developed as a stable, air-tolerant reagent for nucleophilic trifluoromethylation reactions.[10]


Experimental Protocols

Synthesis of Hexafluoroacetone Trihydrate

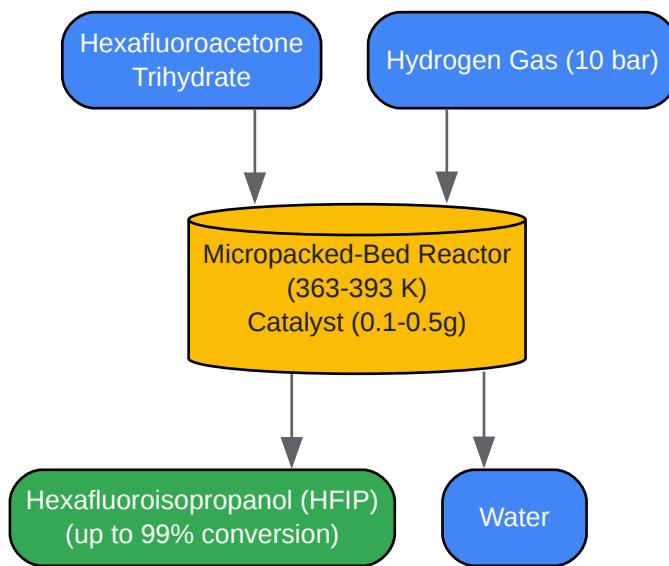
One common laboratory-scale synthesis involves the isomerization of hexafluoro-1,2-epoxypropane.[1]

Protocol:

- A spherical fluorinated alumina catalyst is charged into a reaction tube.[1]
- The reaction tube is heated to 140°C.[1]
- Hexafluoro-1,2-epoxypropane is fed into the reaction tube.[1]
- The exit gas, containing hexafluoroacetone, is passed into water to produce crude **hexafluoroacetone trihydrate**.[1]
- The crude product can be purified by neutralization with potassium hydrogencarbonate followed by distillation under reduced pressure.[11]

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Hexafluoroacetone Trihydrate**.


Heterogeneous Continuous Flow Hydrogenation for Hexafluoroisopropanol (HFIP) Production

This protocol describes the conversion of **hexafluoroacetone trihydrate** to hexafluoroisopropanol (HFIP), a key intermediate for Sevoflurane.[12]

Protocol:

- A micropacked-bed reactor is used for the continuous flow system.[12]
- The reaction is carried out under kinetically controlled conditions with temperatures ranging from 363 to 393 K and a hydrogen pressure of 10 bar.[12]
- The catalyst loading is between 0.1 and 0.5 g.[12]
- This continuous flow process can achieve high conversion and selectivity (up to 99%).[12]

Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate

[Click to download full resolution via product page](#)

Workflow for the continuous flow synthesis of HFIP.

Safety and Handling

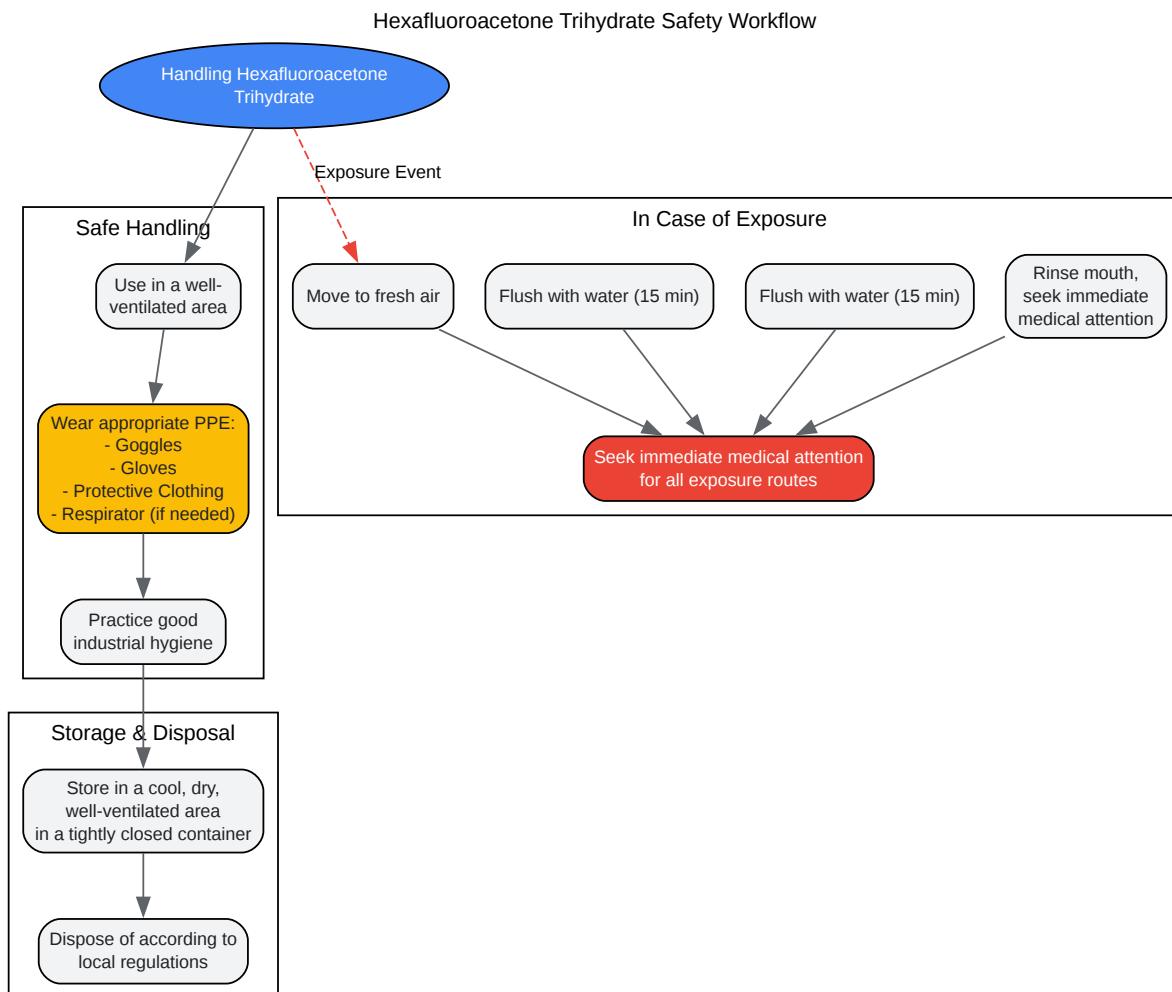
Hexafluoroacetone trihydrate is a toxic and corrosive substance that requires careful handling.[13][14]

Table 2: GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	Toxic if swallowed[15]
Acute Toxicity, Dermal	Fatal in contact with skin[5]
Skin Corrosion/Irritation	Causes severe skin burns and eye damage[15]
Serious Eye Damage/Irritation	Causes serious eye damage[5]
Acute Toxicity, Inhalation	Toxic if inhaled[5]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child[16]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area.[17]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]
 - Skin Protection: Wear chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[17]
 - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[17]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]


First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

- Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[[16](#)]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[[16](#)]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[[14](#)]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[17](#)]
- Disposal: Dispose of in accordance with local regulations.[[16](#)]

[Click to download full resolution via product page](#)

A logical workflow for the safe handling and emergency procedures for **Hexafluoroacetone Trihydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluoroacetone trihydrate | 34202-69-2 [chemicalbook.com]
- 2. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. nfil.in [nfil.in]
- 5. Hexafluoroacetone trihydrate | C3H6F6O4 | CID 36719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 六氟丙酮 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. nbino.com [nbino.com]
- 9. datapdf.com [datapdf.com]
- 10. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]
- 11. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [Hexafluoroacetone Trihydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3028817#hexafluoroacetone-trihydrate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com